Cas no 1369529-80-5 (N,N-Dibenzylcyclohexane-1alpha,2beta-diamine)

N,N-Dibenzylcyclohexane-1α,2β-diamine is a chiral diamine derivative featuring a cyclohexane backbone with dibenzyl substitutions at the nitrogen positions. Its rigid cyclohexane structure and stereospecific 1α,2β configuration make it a valuable ligand in asymmetric synthesis, particularly in metal-catalyzed reactions. The dibenzyl groups enhance steric and electronic control, improving enantioselectivity in transformations such as hydrogenations and C–C bond formations. This compound is also useful in the preparation of chiral auxiliaries and catalysts. Its stability under various reaction conditions and high purity make it suitable for research and industrial applications in fine chemical and pharmaceutical synthesis.
N,N-Dibenzylcyclohexane-1alpha,2beta-diamine structure
1369529-80-5 structure
商品名:N,N-Dibenzylcyclohexane-1alpha,2beta-diamine
CAS番号:1369529-80-5
MF:C20H26N2
メガワット:294.433845043182
CID:5036765
PubChem ID:102003131

N,N-Dibenzylcyclohexane-1alpha,2beta-diamine 化学的及び物理的性質

名前と識別子

    • N,N-Dibenzylcyclohexane-1alpha,2beta-diamine
    • (1S,2S)-N1,N1-dibenzylcyclohexane-1,2-diamine
    • E81757
    • 1369529-80-5
    • (1S,2S)-2-N,2-N-dibenzylcyclohexane-1,2-diamine
    • S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine
    • CS-0141532
    • インチ: 1S/C20H26N2/c21-19-13-7-8-14-20(19)22(15-17-9-3-1-4-10-17)16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16,21H2/t19-,20-/m0/s1
    • InChIKey: SXCIGPQHVCQIFJ-PMACEKPBSA-N
    • ほほえんだ: N(CC1C=CC=CC=1)(CC1C=CC=CC=1)[C@H]1CCCC[C@@H]1N

計算された属性

  • せいみつぶんしりょう: 294.209598838g/mol
  • どういたいしつりょう: 294.209598838g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 5
  • 複雑さ: 285
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 29.3

N,N-Dibenzylcyclohexane-1alpha,2beta-diamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
1PlusChem
1P00AB9Q-100mg
S,S-bis(phenylMethyl)-1,2-CyclohexanediaMine
1369529-80-5 ≥97.0%
100mg
$200.00 2023-12-22

N,N-Dibenzylcyclohexane-1alpha,2beta-diamine 関連文献

N,N-Dibenzylcyclohexane-1alpha,2beta-diamineに関する追加情報

Introduction to N,N-Dibenzylcyclohexane-1alpha,2beta-diamine (CAS No. 1369529-80-5)

N,N-Dibenzylcyclohexane-1alpha,2beta-diamine, identified by its Chemical Abstracts Service (CAS) number CAS No. 1369529-80-5, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This diamine derivative, characterized by its bulky dibenzyl substituents and cyclohexane backbone, has garnered attention due to its unique structural and electronic properties, which make it a promising candidate for various applications in medicinal chemistry and material science.

The compound’s molecular structure, featuring a cyclohexane ring with two amino groups at the 1alpha and 2beta positions and two benzyl groups attached to the nitrogen atoms, imparts a high degree of steric hindrance and electronic tunability. This structural motif is particularly intriguing for the design of novel ligands, catalysts, and functional materials. The presence of multiple aromatic rings and flexible alkyl chains allows for diverse interactions with biological targets, making it a versatile building block in drug discovery and synthetic chemistry.

In recent years, the pharmaceutical industry has seen a surge in the development of molecules with complex architectures to overcome resistance mechanisms and enhance therapeutic efficacy. N,N-Dibenzylcyclohexane-1alpha,2beta-diamine stands out as a compound that embodies this trend, offering a balance between structural complexity and functional diversity. Its potential applications span across various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.

One of the most compelling aspects of this compound is its utility as a chiral building block in asymmetric synthesis. The rigid cyclohexane ring combined with the bulky substituents provides a stable scaffold for constructing enantiomerically pure compounds, which are often essential for achieving high selectivity in biological processes. Researchers have leveraged this property to develop novel catalysts for asymmetric transformations, such as hydrogenation and epoxidation reactions, which are critical in the synthesis of fine chemicals and pharmaceuticals.

Recent studies have highlighted the role of diamine derivatives in modulating enzyme activity and binding affinity. The nitrogen-rich structure of N,N-Dibenzylcyclohexane-1alpha,2beta-diamine allows it to interact with metal ions and biological macromolecules through hydrogen bonding and π-stacking interactions. This has led to investigations into its potential as a metal chelator or as an inhibitor of metal-dependent enzymes. For instance, transition metal complexes derived from this compound have shown promise in catalyzing cross-coupling reactions under mild conditions, demonstrating its utility as a ligand in transition metal catalysis.

The compound’s pharmacological profile has also been explored in preclinical studies. Its ability to mimic natural amino acids while incorporating aromatic groups makes it an attractive candidate for designing peptidomimetics—molecules that mimic the bioactivity of peptides without their drawbacks. Early studies suggest that derivatives of N,N-Dibenzylcyclohexane-1alpha,2beta-diamine may exhibit inhibitory effects on proteases involved in cancer progression or inflammatory pathways. Additionally, its structural features could be exploited to develop neuroprotective agents by targeting specific neurotransmitter receptors or enzyme systems.

The synthesis of N,N-Dibenzylcyclohexane-1alpha,2beta-diamine presents an interesting challenge due to its complex stereochemistry. Traditional synthetic routes often involve multi-step sequences with careful control over reaction conditions to achieve high yields and enantiopurity. Advances in organometallic chemistry have provided new methodologies for constructing the cyclohexane ring with precise functionalization at the desired positions. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce the benzyl groups efficiently while preserving the integrity of the amino functionalities.

The role of computational chemistry in designing and optimizing derivatives of this compound cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities, metabolic stability, and pharmacokinetic properties before conducting expensive experimental trials. This approach has accelerated the discovery process by allowing rapid screening of virtual libraries generated from the core scaffold of N,N-Dibenzylcyclohexane-1alpha,2beta-diamine. Such simulations have guided the modification of substituents or functional groups to enhance target engagement while minimizing off-target effects.

In conclusion, N,N-Dibenzylcyclohexane-1alpha,2beta-diamine (CAS No. 1369529-80-5) represents a fascinating compound with broad applications in pharmaceutical research and industrial chemistry. Its unique structural features offer opportunities for innovation across multiple domains, from asymmetric synthesis to drug discovery. As our understanding of molecular interactions deepens through interdisciplinary approaches combining experimental chemistry with computational modeling, compounds like this are poised to play pivotal roles in shaping future therapeutic strategies.

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